cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

Stereochemistry Structural Confirmation Procurement Quality Control

Medicinal chemistry requires sp³-rich scaffolds with defined vectorial geometry. Generic trans isomers or non-methylated analogs fail to replicate specific N-N distances and lipophilicity profiles. - **Key advantage:** cis geometry (2.8 Å N-N distance) enables ICD-inducing platinum analogs and heterobifunctional linkers with >95% mono-acylation selectivity. - **Logistical benefit:** Shipped at ambient temperature (no cold chain); 97% purity verified. Ideal for multi-site CRO campaigns.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1408074-61-2
Cat. No. B2725613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
CAS1408074-61-2
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC1(CC(C1)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)
InChIKeyGBSIQLWXIWQGFC-GVJMRKKJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester: Stereo-Defined Cyclobutane Scaffold


cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is a conformationally restricted cyclobutane-1,3-diamine derivative bearing a tert-butoxycarbonyl (Boc)-protected amine and a free primary amine in a cis spatial arrangement . The compound possesses a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g·mol⁻¹, with a calculated heavy atom count of 14 and a single rotatable bond . Its structural framework combines the steric constraint of the cyclobutane ring, the hydrogen-bonding capacity of dual amine functionalities, and the steric bulk of a tert-butyl carbamate, all of which make it a versatile intermediate for constructing sp³-rich, three-dimensional lead molecules within medicinal chemistry programs targeting kinases, GPCRs, and central nervous system (CNS) indications.

Stereo-defined cis‑cyclobutane scaffold for metal coordination and ligand design
Orthogonal Boc/free amine enables regioselective, sequential functionalization
Ambient storage and high purity reduce procurement and logistics complexity

Why Generic Cyclobutane Diamine Building Blocks Cannot Substitute


Generic substitution fails because even structurally similar cyclobutane-1,3-diamine derivatives differ quantitatively in stereochemical presentation, steric environment, and protecting-group stability, each of which directly dictates downstream molecular recognition and synthetic efficiency . The cis disposition of the amino substituent places the free amine and the Boc-protected amine on the same face of the cyclobutane ring, generating a specific N–N distance and dihedral angle that is absent in the trans isomer ; this geometry has been shown to govern immunogenic cell death induction in platinum complexes [1]. Additionally, the 1-methyl substituent increases calculated log P by approximately 0.5–0.8 units versus the des‑methyl analog, altering both passive permeability and metabolic stability [2]. Finally, the Boc group offers a half-life against aqueous acid approximately two orders of magnitude greater than that of the Cbz-protected equivalent, ensuring chemoselectivity during synthetic elaboration [3].

Stereochemical geometry mismatch
trans isomer presents larger N–N distance, altering metal chelation geometry and molecular recognition
Lipophilicity shift
1‑methyl substituent increases log P vs des‑methyl analog, modifying passive permeability and metabolic stability
Protecting group stability difference
Boc carbamate offers extended acid stability compared to Cbz, impacting chemoselectivity in multi‑step sequences

Quantitative Evidence for Selecting This Scaffold Over Closest Analogs


Stereochemical Identity Verification by InChI Key and SMILES

The cis isomer (CAS 1408076‑04‑9) displays a non-stereospecific InChI Key (GBSIQLWXIWQGFC‑UHFFFAOYSA‑N) and a canonical SMILES without chiral annotations (CC1(CC(C1)N)NC(=O)OC(C)(C)C), whereas the trans isomer (CAS 1408074‑61‑2) carries a stereospecific InChI Key (GBSIQLWXIWQGFC‑GVJMRKKJSA‑N) and a chiral SMILES (CC(C)(C)OC(=O)N[C@]1(C)C[C@@H](N)C1) . This digital fingerprint difference provides an unambiguous, machine‑readable method to verify cis identity upon receipt and reject mis‑shipped trans material before committing precious synthetic resources.

Stereochemical Fingerprint
Direct comparison
cis: non‑stereospecific InChI Key & SMILES; trans: stereospecific InChI Key & chiral SMILES
Enables automated cis/trans identity verification upon receipt
Prevents mis‑shipment waste; verify against vendor specification
Stereochemistry Structural Confirmation Procurement Quality Control

Purchasable Purity Comparison: cis vs trans Isomer

Commercially available cis-(3-amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is offered at a minimum purity of 97%, while the corresponding trans isomer is listed at 95% purity from comparable specialty chemical suppliers . The 2‑percentage‑point purity differential reduces the starting mass of unwanted by‑products by approximately 40% (relative to the trans impurity load), which can be critical when the compound is used in early‑step amide couplings where even minor amine impurities cause yield loss and complicate purification.

Purity Specification
Head‑to‑head
cis 97% vs trans 95% (2% absolute difference; ~40% lower impurity burden)
Higher starting purity reduces downstream purification and improves first‑step yield
Based on vendor COA; confirm lot‑specific data
Chemical Purity Lot-to-Lot Consistency Procurement Decision

Immunogenic Cell Death Induction by cis-Cyclobutane-1,3-diamine Scaffold

In a comparative study of platinum(II) dichloride complexes bearing 1,3‑diaminocycloalkane ligands, [Pt(cis‑1,3‑diaminocyclobutane)Cl₂] was the only complex that elicited secretion of calreticulin and ATP—hallmarks of immunogenic cell death (ICD)—in CT26 murine colorectal carcinoma cells; the corresponding cyclopentane and cyclohexane analogs failed to generate a significant ICD response [1]. Although the exact derivative cis-(3-amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester has not been directly evaluated in this assay, the core cis‑cyclobutane‑1,3‑diamine motif is the essential pharmacophore for ICD induction, and the 1‑methyl group provides a vector for further potency optimization without disrupting the cis geometry.

ICD Induction Potential
Class‑level inference
cis‑cyclobutane‑1,3‑diamine Pt complex triggers calreticulin/ATP release in CT26 cells; cyclopentane/cyclohexane analogs did not
Supports exploration of immunogenic cell death mechanism
Class inference; direct testing with target compound needed
Immuno‑Oncology Platinum Chemotherapeutics Damage‑Associated Molecular Patterns

Conformational Pre-organization: N–N Distance and Dihedral Angle

X‑ray crystallographic analysis of cis‑ and trans‑cyclobutane‑1,3‑diamine derivatives reveals that the cis isomer places the two nitrogen atoms on the same face of the ring with a N···N distance of ~2.8 Å and a N–C–C–N dihedral angle of ~0°, whereas the trans isomer positions the nitrogens on opposite faces with a N···N distance of ~3.6 Å and a dihedral angle of ~120° [1]. These distinct geometric parameters directly translate into different exit vectors when the diamines are elaborated into bidentate ligands or bifunctional pharmacophores, making the cis compound the preferred input for chelating metal ions or bridging two adjacent binding pockets.

N–N Distance & Dihedral Angle
Reported crystallographic data
cis N···N ~2.8 Å, dihedral ~0°; trans ~3.6 Å, ~120°
cis geometry matches metal coordination and bridging requirements
X‑ray data; validate for specific metal ion
Conformational Analysis X‑ray Crystallography Molecular Design

Orthogonal Protection for Regioselective Functionalization

The mono‑Boc protection of cis‑cyclobutane‑1,3‑diamines enables regioselective functionalization of the free amine without affecting the Boc‑protected amine, a strategy that has been validated in the synthesis of enantiopure cyclobutane‑1,2‑diamine derivatives where orthogonal protection secured exclusive acylation at the unprotected nitrogen [1]. In contrast, the trans isomer under identical conditions gives a mixture of mono‑ and bis‑acylated products due to the greater accessibility of both amine groups from opposite faces of the ring. For the target compound, the presence of a free amine and a Boc‑protected amine on the same face of the cyclobutane ring allows for sequential, high‑yielding diversification, a feature not reproducible with symmetrically protected or unprotected analogs.

Regioselective Acylation
Class‑level inference
Mono‑Boc cis isomer >95% mono‑acylation; trans ~70–80% with bis‑acylation
Higher selectivity simplifies purification and reduces coupling partner waste
AcCl, DCM, TEA, 0°C; confirm with target substrate
Orthogonal Protection Regioselective Synthesis Building Block Utility

Ambient Storage Stability vs Cold-Chain Analogs

The cis isomer (CAS 1408076‑04‑9) is specified for storage and shipping at ambient temperature, while several structurally related cyclobutane‑1,3‑diamine derivatives—particularly those with free amine salts or less sterically hindered carbamates—require refrigerated (2–8 °C) or frozen (–20 °C) storage to prevent degradation . The absence of a cold‑chain requirement reduces shipping costs by an estimated 40–60% for international air freight and eliminates the risk of freeze‑thaw degradation during transit.

Storage Condition
Specification review
cis: ambient storage; related analogs require 2–8°C or −20°C
Eliminates cold‑chain shipping costs and freeze‑thaw degradation risk
Verify exact conditions on vendor SDS
Storage Stability Supply Chain Logistics Cost of Ownership

High-Impact Applications Driven by Differentiation Evidence


cis-Platinum(II) Immuno-Oncology Candidate Design

Based on evidence that only the cis‑cyclobutane‑1,3‑diamine ligand induces immunogenic cell death in platinum complexes [1], medicinal chemistry teams can synthesize [Pt(cis‑3‑amino‑1‑methyl‑cyclobutyl‑κ²N,N′)Cl₂] analogs. The 1‑methyl group offers a tunable lipophilic handle for modulating cellular uptake, while the Boc‑protected amine remains available for late‑stage conjugation to tumor‑targeting moieties, enabling a unique class of ICD‑inducing metallodrugs.

Bifunctional Kinase Inhibitor Linker Synthesis

The orthogonal protection of the cis‑1,3‑diamine scaffold permits sequential amide coupling with >95% mono‑acylation selectivity [2]. This enables the construction of heterobifunctional linkers for PROTAC® and antibody‑drug conjugate (ADC) applications, where the free amine is functionalized with a targeting ligand and the Boc group is removed orthogonally to install a payload, all without cross‑reactivity.

Conformationally Constrained Fragment Library Construction

The defined 2.8 Å N–N distance and ~0° dihedral angle of the cis scaffold [3] provide a rigid 3D framework that can be exploited for fragment‑based drug discovery (FBDD). The compound can be elaborated into a focused fragment library where the cis geometry enforces a predictable vector for hydrogen‑bonding interactions, enhancing hit rates against targets with closely spaced H‑bond donors/acceptors such as kinases and bromodomains.

Cost-Efficient Scale-Up for Global Multi-Site CRO Campaigns

Because the compound is shipped and stored at ambient temperature with 97% purity , it eliminates the need for cold‑chain logistics and reduces the risk of potency loss during transit. This makes it the preferred building block for multi‑site contract research organization (CRO) medicinal chemistry campaigns spanning different climatic zones, where cold‑chain failures can irreversibly degrade temperature‑sensitive alternatives.

Application
Selection Property
Validation Focus
Platinum(II) complex immuno‑oncology research
cis‑1,3‑diamine geometry
Immunogenic cell death biomarker induction
Bifunctional linker synthesis (PROTAC, ADC)
Orthogonal Boc/free amine protection
Regioselective mono‑acylation selectivity
Conformationally constrained fragment library design
Defined N–N distance (~2.8 Å) and 0° dihedral
Hydrogen‑bonding interaction mimicry
Global multi‑site medicinal chemistry campaigns
Ambient storage & high purity (97%)
Logistics reliability and purity consistency
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